N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide
Description
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features multiple heterocyclic structures
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c1-13-9-15(24-23-13)11-25-8-2-3-16(25)17-4-5-18(27-17)19(26)21-7-6-14-10-20-12-22-14/h4-5,9-10,12,16H,2-3,6-8,11H2,1H3,(H,20,22)(H,21,26)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCLUTQZWNMNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCCC2C3=CC=C(S3)C(=O)NCCC4=CN=CN4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the thiophene and pyrrolidine moieties under controlled conditions. Common reagents used include various catalysts, solvents, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process is designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for research and application .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole structure.
Metronidazole: A bactericidal agent with a nitroso-imidazole moiety.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]-5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
